molecular formula C21H25ClN4O4S2 B2423343 (E)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide hydrochloride CAS No. 1321970-17-5

(E)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide hydrochloride

Cat. No.: B2423343
CAS No.: 1321970-17-5
M. Wt: 497.03
InChI Key: DYMCNGUAIGAUIE-HCUGZAAXSA-N
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Description

(E)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C21H25ClN4O4S2 and its molecular weight is 497.03. The purity is usually 95%.
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Properties

IUPAC Name

(E)-N-[3-(dimethylamino)propyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S2.ClH/c1-14-6-9-16(29-4)19-20(14)31-21(22-19)24(13-5-12-23(2)3)17(26)10-7-15-8-11-18(30-15)25(27)28;/h6-11H,5,12-13H2,1-4H3;1H/b10-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMCNGUAIGAUIE-HCUGZAAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN(C)C)C(=O)C=CC3=CC=C(S3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN(C)C)C(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide hydrochloride, a compound with the CAS number 1321970-17-5, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects, particularly its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C21H25ClN4O4S, with a molecular weight of 497.0 g/mol. Its structural features include a thiazole moiety, which is known for its diverse biological activities, including antitumor effects.

Property Value
CAS Number1321970-17-5
Molecular FormulaC21H25ClN4O4S
Molecular Weight497.0 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Properties

Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer activity. The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the thiazole ring enhances cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells. It interacts with key proteins involved in cell survival pathways, such as Bcl-2, leading to increased apoptosis rates in treated cells .
  • Cytotoxicity Studies : In vitro assays have demonstrated that the compound exhibits potent cytotoxicity against several cancer cell lines. For instance, IC50 values have been reported in the low micromolar range (e.g., IC50 = 1.61 µg/mL for certain thiazole derivatives), indicating strong anti-proliferative effects .
  • Case Studies :
    • A study conducted by researchers evaluated the compound against A-431 and Jurkat cell lines, revealing significant cytotoxic effects comparable to standard chemotherapeutics like doxorubicin .
    • Another study highlighted the compound's ability to inhibit tumor growth in vivo, showcasing its potential as an anticancer agent in preclinical models .

Other Biological Activities

Apart from its anticancer properties, there is emerging evidence suggesting that this compound may possess other biological activities:

Scientific Research Applications

Structural Characteristics

The compound features a unique structure that incorporates various functional groups, making it suitable for diverse applications in drug development and material sciences.

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets.

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit antitumor properties. In vitro assays have indicated its efficacy against various cancer cell lines, with a focus on its mechanism of action involving the inhibition of specific enzymes related to tumor growth .

Biochemical Studies

The compound serves as a valuable tool in biochemical research, particularly in the study of enzyme inhibition and receptor interactions.

  • Enzyme Inhibition : The compound's structural components allow it to act as an inhibitor for certain enzymes, such as lipoxygenase, which is involved in inflammatory responses. Molecular docking studies have indicated favorable binding affinities, suggesting potential for further development as an anti-inflammatory agent .

Material Science

Due to its unique chemical structure, the compound can also be utilized in the development of novel materials.

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength. This application is particularly relevant in creating advanced materials for electronic devices and biomedical applications .

Fluorescent Probes

The compound's structure lends itself to modifications that can create fluorescent probes for biological imaging.

  • Imaging Techniques : By modifying the compound, researchers can develop probes that allow for real-time visualization of cellular processes, aiding in understanding disease mechanisms and drug interactions .

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of the compound on human breast cancer cells. The results indicated that treatment with varying concentrations led to significant reductions in cell viability, with IC50 values suggesting effective potency at low doses. Further analysis revealed that the compound induces apoptosis through the activation of caspases .

Case Study 2: Enzyme Inhibition

In another investigation focused on inflammatory diseases, the compound was tested for its ability to inhibit lipoxygenase. The results from molecular docking simulations demonstrated a strong binding affinity, indicating that this compound could serve as a lead for developing new anti-inflammatory drugs .

Data Table: Summary of Key Findings

Application AreaKey FindingsReference
Medicinal ChemistryPotential anticancer activity
Biochemical StudiesInhibits lipoxygenase; anti-inflammatory potential
Material ScienceEnhances properties of polymer matrices
Fluorescent ProbesSuitable for developing imaging probes

Preparation Methods

Preparation of 4-Methoxy-7-Methylbenzo[d]thiazol-2-amine

The benzo[d]thiazole core is synthesized via cyclization of a substituted thiourea intermediate. A representative method involves:

  • Condensation : Reacting 4-methoxy-7-methyl-2-aminothiophenol with cyanogen bromide in ethanol under reflux to form 2-aminobenzo[d]thiazole.
  • Purification : Recrystallization from ethanol yields the amine intermediate with >90% purity.

Key Reaction Parameters

Step Reagents Solvent Temperature Time Yield
1 Cyanogen bromide Ethanol Reflux 6 h 85%

Synthesis of N-(3-(Dimethylamino)propyl)-N-(4-Methoxy-7-Methylbenzo[d]thiazol-2-yl)amine

The secondary amine is formed via nucleophilic substitution:

  • Alkylation : Treating 4-methoxy-7-methylbenzo[d]thiazol-2-amine with 3-chloro-N,N-dimethylpropan-1-amine in the presence of potassium carbonate in acetonitrile.
  • Workup : Extraction with dichloromethane and evaporation yields the alkylated amine.

Optimized Conditions

  • Molar ratio (amine:alkylating agent): 1:1.2
  • Base: K₂CO₃ (2.5 equiv)
  • Yield: 78%

Acrylamide Formation via Acylation

The acrylamide moiety is introduced using acryloyl chloride:

  • Acylation : Reacting N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)amine with (E)-3-(5-nitrothiophen-2-yl)acryloyl chloride in dichloromethane at 0–5°C.
  • Base : Triethylamine (1.5 equiv) is added to scavenge HCl.
  • Reaction Monitoring : TLC (ethyl acetate/hexane 1:1) confirms completion within 2 h.

Critical Parameters

  • Acryloyl chloride must be added dropwise to prevent polymerization.
  • Low temperature (0–5°C) minimizes side reactions.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt for improved stability:

  • Acid Treatment : Dissolving the acrylamide in anhydrous ether and bubbling HCl gas until precipitation.
  • Isolation : Filtering and drying under vacuum yields the hydrochloride salt with 95% purity.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 8.93 (s, 1H, CONH), 7.26 (d, J = 8.4 Hz, 2H, aromatic), 4.21 (s, 2H, CH₂), 1.35 (s, 9H, 3×CH₃).
  • ¹³C NMR : 168.5 ppm (C=O), 152.3 ppm (thiazole C2).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 487.1843 (calculated for C₂₃H₂₇N₄O₄S₂: 487.1845).

Challenges and Optimization Strategies

Regioselectivity in Acylation

Competing acylation at the dimethylamino group is mitigated by:

  • Using a bulky base (e.g., DIPEA) to deprotonate the thiazole amine selectively.
  • Lowering reaction temperature to 0°C.

Purification of Hydrochloride Salt

  • Recrystallization : Ethanol/water (7:3) achieves >99% purity.
  • Column Chromatography : Silica gel with methanol/dichloromethane (5:95) removes unreacted amine.

Q & A

Q. How can solvent and catalyst selection be optimized for synthesizing the target compound?

  • Methodological Answer : Solvent polarity and catalyst choice significantly impact reaction efficiency. For benzothiazole-acrylamide derivatives, ethanol and DMF are common solvents due to their ability to dissolve polar intermediates . Catalysts like piperidine (0.5–1.0 equiv.) enhance nucleophilic substitution in benzothiazole systems . To optimize yield, perform a solvent screening (e.g., ethanol vs. DMF) with controlled temperature (60–80°C) and monitor reaction progress via TLC or HPLC. For example, ethanol at 70°C with 0.75 equiv. piperidine achieved 70% yield for analogous compounds .

Q. What spectroscopic techniques are critical for confirming the structure and configuration of the compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm the E-configuration of the acrylamide moiety via coupling constants (J = 12–16 Hz for trans-vinylic protons) .
  • IR Spectroscopy : Identify carbonyl stretches (1650–1700 cm⁻¹ for amides) and nitro group vibrations (~1520 cm⁻¹) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns matching the molecular formula .
    Cross-validation with elemental analysis ensures purity (>95%) .

Q. How should stability and storage conditions be assessed for this compound?

  • Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–75% RH). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Store in airtight, light-protected containers at –20°C for long-term stability, as nitro groups are prone to photodegradation . Pre-purify via recrystallization (ethanol/water) to remove hygroscopic impurities .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons in benzo[d]thiazole) .
  • X-ray Crystallography : If crystalline, determine absolute configuration and confirm hydrogen bonding in the acrylamide backbone .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., nitrothiophene derivatives in ) to validate unexpected shifts .

Q. How can Design of Experiments (DoE) improve reaction optimization for this compound?

  • Methodological Answer : Apply factorial design to test variables (solvent, catalyst loading, temperature). For example:
  • Factors : Ethanol (Level 1), DMF (Level 2); Piperidine (0.5–1.5 equiv.); Temperature (60–100°C).
  • Response Variables : Yield, purity, reaction time.
    Use software (e.g., JMP, Minitab) to model interactions. A central composite design (CCD) identified optimal conditions for analogous acrylamides with 85% yield .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer :
  • Substituent Variation : Modify the nitrothiophene (e.g., replace with furan or chlorophenyl groups) and assess bioactivity .
  • Pharmacophore Mapping : Use docking simulations to predict interactions with biological targets (e.g., kinases or tubulin) .
  • In Vitro Assays : Compare IC₅₀ values of analogs in cytotoxicity assays (e.g., MTT) to correlate substituent effects with activity .

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